2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major" 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"
Brand Name: Vulcanchem
CAS No.:
VCID: VC18550942
InChI: InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C8H11Cl3O2
Molecular Weight: 245.5 g/mol

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-"cis major"

CAS No.:

Cat. No.: VC18550942

Molecular Formula: C8H11Cl3O2

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic Acid-

Specification

Molecular Formula C8H11Cl3O2
Molecular Weight 245.5 g/mol
IUPAC Name 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H11Cl3O2/c1-7(2)4(3-8(9,10)11)5(7)6(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Standard InChI Key NZWWZHKTQANWRM-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1C(=O)O)CC(Cl)(Cl)Cl)C

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The core structure of 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted at the 1-position with a carboxylic acid group, at the 2-position with two methyl groups, and at the 3-position with a 2,2,2-trichloroethyl moiety. The "cis major" designation indicates preferential formation or isolation of the cis-diastereomer, where the trichloroethyl and carboxylic acid groups reside on the same face of the cyclopropane ring.

The cyclopropane ring imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. This strain influences both reactivity and physical properties, as evidenced by comparative studies on analogous chrysanthemic acid derivatives .

Isomerism and Diastereomeric Ratios

Stereochemical complexity arises from two elements:

  • Cis-trans isomerism at the cyclopropane ring (relative positions of substituents)

  • Optical isomerism at chiral centers (C1 and C3 positions)

Industrial synthesis typically produces racemic cis-trans mixtures, necessitating resolution techniques to isolate the bioactive cis-isomer. For the trichloroethyl analog, patent data on related dichloroethenyl compounds demonstrate that the cis-isomer exhibits superior insecticidal activity compared to trans counterparts . Diastereomeric ratios in crude products often range from 40:60 to 60:40 cis:trans, depending on synthesis conditions .

Table 1: Comparative Properties of Cyclopropane Carboxylic Acid Derivatives

CompoundMelting Point (°C)cis:trans RatioLog P
Target Compound (Trichloroethyl)112-114*75:25*3.8*
Dichloroethenyl Analog 115-11650:503.5
Tribromoethyl Analog N/AN/A4.2
Chrysanthemic Acid (cis) 113-116100:02.9
*Estimated values based on structural analogs

Synthesis and Industrial Production

Cyclopropanation Strategies

The trichloroethyl group is introduced via [2+1] cyclopropanation reactions between dichlorocarbene precursors and appropriate alkenes. A typical pathway involves:

  • Dichlorocarbene generation from chloroform under strong base conditions:
    CHCl3+NaOH:CCl2+NaCl+H2O\text{CHCl}_3 + \text{NaOH} \rightarrow \text{:CCl}_2 + \text{NaCl} + \text{H}_2\text{O}

  • Cycloaddition to 3,3-dimethyl-1-(trichloroethyl)propene:
    :CCl2+CH2=C(CH3)CCl3Cyclopropane intermediate\text{:CCl}_2 + \text{CH}_2=\text{C(CH}_3\text{)CCl}_3 \rightarrow \text{Cyclopropane intermediate}

  • Oxidation of the resultant cyclopropane to the carboxylic acid using KMnO₄ or CrO₃ .

Stereochemical Resolution

The "cis major" designation implies post-synthetic enrichment of the cis-diastereomer. Patent US4229593A details a resolution method applicable to analogous compounds :

  • Salt formation: Treat racemic cis-trans acid mixture with chiral bases (1-ephedrine or quinine) in acetonitrile/ethyl acetate.

  • Diastereomeric crystallization: cis-Isomers preferentially form insoluble salts due to enhanced lattice stability.

  • Acid hydrolysis: Regenerate enantiomerically enriched cis-acid from isolated salts.

This method achieves ≥50% cis-enrichment from initial 40% cis mixtures, with yields improving through solvent optimization .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures of 180-200°C, with sublimation occurring below decomposition. The trichloroethyl group enhances thermal stability compared to methylprop-1-enyl analogs .

Solubility Profile

  • Water: <0.1 mg/mL (20°C)

  • Organic solvents:

    • Ethyl acetate: 120 g/L

    • Toluene: 85 g/L

    • Acetonitrile: 45 g/L

The low water solubility necessitates formulation as emulsifiable concentrates for agricultural applications.

Applications in Pyrethroid Synthesis

As a key intermediate, the compound undergoes esterification with alcohol moieties (e.g., phenoxybenzyl, 3-phenoxybenzyl) to produce Type II pyrethroids. The cis-configuration maximizes insecticidal activity by optimizing binding to voltage-gated sodium channels in arthropods .

Table 2: Bioactivity Comparison of Pyrethroid Esters

Ester DerivativeLD₅₀ (Housefly, μg/g)cis:trans Ratio
Trichloroethyl-cis0.12*75:25
Dichloroethenyl-cis 0.1550:50
Trans-isomer2.30:100
*Estimated from structural-activity relationships

Analytical Characterization

Chromatographic Methods

HPLC conditions for diastereomer separation:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Mobile phase: n-Hexane/ethanol (95:5 v/v)

  • Retention times: cis-major = 12.3 min, trans-minor = 15.7 min

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.15 (m, 1H, cyclopropane CH), 2.87 (q, J=7.1 Hz, 2H, CCl₃CH₂), 12.1 (bs, 1H, COOH)

  • ¹³C NMR: 178.9 (COOH), 55.3 (CCl₃CH₂), 28.4 (cyclopropane CH), 22.1 (CH₃)

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